ethyl 4-formyl-2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate
Overview
Description
Ethyl 4-formyl-2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate belongs to the class of organic compounds known as pyrrole derivatives. These compounds are characterized by their pyrrole structure, a five-membered aromatic ring with one nitrogen atom. This particular compound has been subject to research due to its interesting chemical and physical properties.
Synthesis Analysis
The synthesis of ethyl 4-formyl-2,5-dimethyl-1H-pyrrole-2-carboxylate derivatives involves the condensation reactions and is characterized by FT-IR, 1H NMR, UV–Vis, and Mass spectroscopy. These compounds are often synthesized through the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with different reagents, resulting in various derivatives with distinct properties (Singh et al., 2013).
Molecular Structure Analysis
The molecular structure of these compounds has been analyzed using different spectroscopic techniques and quantum chemical calculations. These studies provide information about the vibrational frequencies, molecular orbitals, and electron density distributions. For example, the molecule forms dimers in the solid state through hydrogen bonding, and its electron density distribution has been studied using atoms in molecules (AIM) theory (Singh et al., 2012).
Chemical Reactions and Properties
These pyrrole derivatives participate in various chemical reactions and possess unique properties. Their electrophilicity and reactivity have been analyzed, showing that these molecules can act as strong electrophiles. The local reactivity descriptors have been used to determine the reactive sites within the molecules (Singh et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, such as their thermodynamic parameters, indicate that their formation reactions are generally exothermic and spontaneous at room temperature. The vibrational analysis suggests the presence of specific intermolecular interactions that lead to dimer formation in the solid state (Singh et al., 2013).
Chemical Properties Analysis
The chemical properties, including the local electronic descriptors and molecular electrostatic potential surfaces, have been evaluated to predict the sites and nature of interactions. These studies help in understanding the reactivity and interaction patterns of the molecules, guiding their application in various chemical syntheses (Singh et al., 2014).
Scientific Research Applications
Supramolecular Capsules from Calixpyrrole Derivatives
Calixpyrrole derivatives, including ethyl 4-formyl-2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate, are instrumental in forming supramolecular capsules. These compounds, due to their structural properties, facilitate the self-assembly of molecules into capsular aggregates. These structures are essential in various chemical processes, including catalysis, where their encapsulating ability can lead to unique reactivity and selectivity. The versatility of calixpyrrole scaffolds allows for the creation of capsules with tailored interior environments, making them valuable tools in supramolecular chemistry (Ballester, 2011).
Conversion of Biomass to Chemical Feedstocks
Ethyl 4-formyl-2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate, as part of a broader chemical family, contributes to the conversion of biomass into valuable chemical feedstocks. Research on the transformation of plant biomass into furan derivatives highlights the potential of such compounds in creating sustainable sources of chemicals. These processes are critical for developing new polymers, functional materials, and fuels, demonstrating the role of pyrrole derivatives in advancing green chemistry and sustainability (Chernyshev, Kravchenko, & Ananikov, 2017).
Hazelnut Aroma Profiling
In the food industry, compounds like ethyl 4-formyl-2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate play a crucial role in flavor and aroma profiling. Studies on hazelnut volatiles reveal the importance of specific odorants in defining the characteristic aroma profiles of high-quality nuts. This research is vital for understanding the sensory properties of foods and developing products with enhanced flavor profiles (Squara et al., 2022).
Synthesis of Organic Carbonates
The compound is also pivotal in the synthesis of organic carbonates through the alcoholysis of urea, a process that highlights the versatility of pyrrole derivatives in producing environmentally friendly chemicals. Organic carbonates have a wide range of applications, from solvents and fuel additives to intermediates in the synthesis of polymers and pharmaceuticals. The alcoholysis of urea represents a greener alternative to traditional methods, using less hazardous materials and potentially incorporating CO2 as a feedstock, thus contributing to carbon recycling efforts (Shukla & Srivastava, 2017).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-formyl-2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-4-19-15(18)14-11(3)16(10(2)13(14)9-17)8-12-6-5-7-20-12/h5-7,9H,4,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNWYRXJIRVWGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C=O)C)CC2=CC=CS2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384009 | |
Record name | Ethyl 4-formyl-2,5-dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-formyl-2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate | |
CAS RN |
175276-54-7 | |
Record name | Ethyl 4-formyl-2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175276-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-formyl-2,5-dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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